Product packaging for 9-[3-(4-Fluorophenoxy)propyl]carbazole(Cat. No.:)

9-[3-(4-Fluorophenoxy)propyl]carbazole

Cat. No.: B5236469
M. Wt: 319.4 g/mol
InChI Key: RDUZOOHIFWRVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-[3-(4-Fluorophenoxy)propyl]carbazole is a synthetic carbazole derivative intended for research and development purposes. This compound features a carbazole core, a versatile nitrogen-containing heterocyclic aromatic system, which is functionalized with a flexible propyl chain and a terminal 4-fluorophenoxy group. This specific molecular architecture is designed to leverage the known biological and electronic properties of the carbazole scaffold . Carbazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. Researchers investigate these compounds for their potential anti-microbial, anti-cancer, anti-inflammatory, and anti-diabetic properties, among others . The incorporation of the 4-fluorophenoxy moiety is a common strategy in drug design, as fluorine atoms can influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets. Furthermore, the carbazole core is a prominent building block in material science. Its rigid, planar structure and electron-rich nature make it an excellent candidate for developing organic electronic materials . This compound may be of interest for applications such as organic light-emitting diodes (OLEDs), where carbazole derivatives often serve as host materials or charge-transport components. The structural features of this compound, including the fluorinated aromatic ring and the N-alkyl chain, provide opportunities for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules for various research applications . This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18FNO B5236469 9-[3-(4-Fluorophenoxy)propyl]carbazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[3-(4-fluorophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-16-10-12-17(13-11-16)24-15-5-14-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-4,6-13H,5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUZOOHIFWRVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Analysis of 9 3 4 Fluorophenoxy Propyl Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 9-[3-(4-Fluorophenoxy)propyl]carbazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirms the connectivity of the atoms, and offers insights into the molecule's conformational flexibility.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the carbazole (B46965) moiety, the propyl linker, and the 4-fluorophenoxy group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons of the carbazole ring typically resonate in the downfield region (δ 7.0-8.2 ppm). The protons at positions 4 and 5 are generally the most deshielded due to the anisotropic effect of the neighboring benzene (B151609) rings and the influence of the nitrogen atom. The protons at positions 1 and 8 are also found at a relatively low field. The protons at positions 2, 3, 6, and 7 usually appear at a higher field within the aromatic region.

The protons of the 4-fluorophenoxy group will also appear in the aromatic region, typically as two sets of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring. The fluorine atom influences the chemical shifts of the adjacent protons through both inductive and mesomeric effects.

The propyl linker protons will be observed in the upfield region. The methylene (B1212753) group attached to the carbazole nitrogen (N-CH₂) is expected to be the most deshielded of the three, appearing as a triplet. The central methylene group (-CH₂-) will appear as a multiplet (quintet or sextet), and the methylene group attached to the oxygen atom (O-CH₂) will also be a triplet, with its chemical shift influenced by the electronegative oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-5 (Carbazole) 8.0 - 8.2 d ~7.8
H-1, H-8 (Carbazole) 7.4 - 7.6 d ~8.1
H-2, H-7 (Carbazole) 7.2 - 7.4 t ~7.5
H-3, H-6 (Carbazole) 7.1 - 7.3 t ~7.4
H-2', H-6' (Fluorophenoxy) 6.9 - 7.1 m (AA'BB')
H-3', H-5' (Fluorophenoxy) 6.8 - 7.0 m (AA'BB')
N-CH ₂-CH₂-CH₂-O 4.3 - 4.5 t ~7.0
N-CH₂-CH ₂-CH₂-O 2.2 - 2.4 quintet ~7.0

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for each unique carbon atom.

The quaternary carbons of the carbazole ring (C-4a, C-4b, C-8a, C-9a) are typically found in the range of δ 120-140 ppm. The protonated aromatic carbons of the carbazole ring will also resonate in the aromatic region (δ 109-126 ppm). The carbons of the 4-fluorophenoxy group will have their chemical shifts influenced by the fluorine and oxygen substituents. The carbon directly attached to the fluorine atom (C-4') will exhibit a large C-F coupling constant.

The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4a, C-4b, C-8a, C-9a (Carbazole) 120 - 141
C-1, C-8 (Carbazole) ~109
C-2, C-7 (Carbazole) ~120
C-3, C-6 (Carbazole) ~119
C-4, C-5 (Carbazole) ~126
C-1' (Fluorophenoxy) 154 - 156 (d, JCF)
C-2', C-6' (Fluorophenoxy) ~116 (d, JCF)
C-3', H-5' (Fluorophenoxy) ~115 (d, JCF)
C-4' (Fluorophenoxy) 157 - 159 (d, JCF)
N -CH₂-CH₂-CH₂-O 41 - 43
N-CH₂-C H₂-CH₂-O 28 - 30

Note: The predicted chemical shifts are estimates. The 'd' indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between adjacent protons in the carbazole rings (e.g., H-1 with H-2, H-2 with H-3, etc.) and between the methylene groups of the propyl chain (N-CH₂ with -CH₂-, and -CH₂- with O-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule. For instance, HMBC correlations would be expected from the N-CH₂ protons to the quaternary carbons C-9a and C-8a of the carbazole ring, and from the O-CH₂ protons to the C-1' carbon of the fluorophenoxy ring, thus confirming the linkage of the propyl chain to both aromatic systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental composition. For this compound (C₂₁H₁₈FNO), the calculated monoisotopic mass is 319.1372 u.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron impact (EI) or electrospray ionization (ESI) would likely involve:

Alpha-cleavage at the ether linkage, leading to the formation of a stabilized carbazolylpropyl cation or a fluorophenoxy radical.

Cleavage of the propyl chain: Fragmentation can occur at different points along the propyl chain. A prominent peak would be expected from the loss of the fluorophenoxy group, resulting in a fragment corresponding to the 9-propylcarbazole cation. Another significant fragmentation would be the cleavage of the bond between the nitrogen and the propyl chain, leading to the formation of a carbazole radical cation.

McLafferty-type rearrangement is also a possibility, involving the transfer of a gamma-hydrogen from the propyl chain to the carbazole or phenoxy ring system, followed by cleavage.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
319 [C₂₁H₁₈FNO]⁺• Molecular Ion
208 [C₁₅H₁₄N]⁺ Loss of •OC₆H₄F
180 [C₁₂H₈N]⁺• Cleavage of N-propyl bond
167 [C₁₂H₉N]⁺• Carbazole radical cation

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a crystal structure determination would reveal precise bond lengths, bond angles, and torsion angles.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for the compound and are useful for identifying functional groups and studying molecular dynamics.

Key vibrational bands expected for this compound include:

C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propyl chain will appear in the 3000-2850 cm⁻¹ range.

C=C stretching vibrations: Aromatic C=C stretching vibrations of the carbazole and fluorophenoxy rings will give rise to a series of bands in the 1620-1450 cm⁻¹ region.

C-N stretching vibration: The stretching vibration of the C-N bond of the carbazole ring is expected around 1340-1280 cm⁻¹.

C-O-C stretching vibrations: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage will produce strong bands, typically in the 1260-1000 cm⁻¹ region.

C-F stretching vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1250-1150 cm⁻¹.

Out-of-plane C-H bending: The out-of-plane C-H bending vibrations of the aromatic rings give rise to strong bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern.

Computational studies on similar carbazole derivatives have shown good correlation between experimental and calculated vibrational spectra, aiding in the precise assignment of vibrational modes. rsc.org

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1620 - 1450 IR, Raman
C-N Stretch (Carbazole) 1340 - 1280 IR
Aryl-Alkyl C-O-C Asymmetric Stretch 1260 - 1200 IR
C-F Stretch 1250 - 1150 IR
Aryl-Alkyl C-O-C Symmetric Stretch 1050 - 1000 IR

Photophysical Properties and Optoelectronic Behavior of 9 3 4 Fluorophenoxy Propyl Carbazole

Absorption and Emission Spectroscopy in Solution and Solid State

The absorption and emission characteristics of 9-[3-(4-Fluorophenoxy)propyl]carbazole are expected to be dominated by the carbazole (B46965) chromophore. In solution, carbazole derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. mdpi.com For this compound, absorption maxima are anticipated around 295 nm, 325 nm, and 340 nm, characteristic of the N-alkylated carbazole moiety. The 4-fluorophenoxy group is not expected to significantly alter the position of these primary absorption bands, as it is electronically isolated from the carbazole by the propyl linker.

The emission spectrum is predicted to show the characteristic structured fluorescence of the carbazole group, with emission peaks likely appearing between 350 nm and 400 nm in non-polar solvents. mdpi.com In the solid state, intermolecular interactions such as π-π stacking can lead to bathochromic (red) shifts in the emission spectrum compared to dilute solutions.

Influence of Solvent Polarity on Fluorescence Quantum Yield and Stokes Shift

The polarity of the surrounding solvent environment is expected to have a pronounced effect on the fluorescence properties of this compound. As solvent polarity increases, a bathochromic (red) shift in the fluorescence emission maxima is generally observed for carbazole derivatives. rsc.org This phenomenon, known as solvatochromism, arises from the stabilization of the more polar excited state by polar solvent molecules. mdpi.com

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also anticipated to increase with solvent polarity. This is indicative of a larger change in the dipole moment of the molecule upon excitation and subsequent relaxation to the excited state. researchgate.net

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is likely to decrease as the solvent polarity increases. nih.gov This quenching effect in polar solvents can be attributed to the stabilization of non-radiative decay pathways, such as those involving intramolecular charge transfer states.

Illustrative Data: Solvent Effects on the Photophysical Properties of this compound (Note: The following data is illustrative and based on typical values for similar carbazole derivatives, as specific experimental data for the target compound is not available.)

SolventDielectric Constant (ε)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)
Hexane1.8834036520800.45
Toluene2.3834137023900.42
Dichloromethane8.9334238534900.30
Acetonitrile37.534339542500.21

pH Dependence of Photoluminescence Characteristics

The photoluminescence of this compound is not expected to show significant pH dependence in the typical aqueous pH range. The carbazole nitrogen is non-basic due to the delocalization of its lone pair into the aromatic system, and the ether linkage is stable under normal pH conditions. nih.gov However, in highly acidic or basic environments, protonation or deprotonation of moieties in related compounds can lead to changes in fluorescence. nih.gov For this specific molecule, significant changes in photoluminescence due to pH are unlikely unless extreme conditions lead to degradation of the molecule. Some carbazole derivatives have been designed as pH sensors by incorporating acidic or basic functional groups that undergo protonation or deprotonation, leading to observable changes in their fluorescence. rsc.orgrsc.org

Temperature Effects on Fluorescence Intensity and Lifetime

Temperature is another critical parameter that can influence the fluorescence of this compound. Generally, an increase in temperature leads to a decrease in fluorescence intensity. epa.gov This is because higher thermal energy increases the probability of non-radiative decay processes, such as vibrational relaxation and intersystem crossing, which compete with fluorescence. nih.gov The fluorescence lifetime is also expected to decrease with increasing temperature due to the enhanced rates of these non-radiative pathways. Conversely, at lower temperatures, a reduction in non-radiative decay often results in an increase in both fluorescence intensity and lifetime. nih.gov

Intramolecular Charge Transfer (ICT) Processes and Excited-State Dynamics

The molecular structure of this compound, with its electron-donating carbazole and potentially electron-accepting 4-fluorophenoxy group, suggests the possibility of intramolecular charge transfer (ICT). Upon photoexcitation, an electron may be transferred from the carbazole donor to the fluorophenoxy acceptor, forming an ICT state. The flexible propyl linker allows the donor and acceptor moieties to adopt various conformations, some of which may be more favorable for charge transfer.

The formation of an ICT state is often characterized by the appearance of a new, broad, and structureless emission band at longer wavelengths, which is highly sensitive to solvent polarity. ktu.edu In polar solvents, the ICT state is stabilized, leading to a more pronounced red-shifted emission. The dynamics of this process can be complex, involving an equilibrium between a locally excited (LE) state, primarily located on the carbazole moiety, and the ICT state.

Potential for Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Fluorescent Sensors)

The favorable photophysical properties of carbazole derivatives make them excellent candidates for a variety of optoelectronic applications. magtech.com.cnrsc.org

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used in OLEDs as host materials for phosphorescent emitters, as hole-transporting materials, and as fluorescent emitters themselves. researchgate.netktu.edumdpi.com The high triplet energy of the carbazole moiety makes it suitable for hosting green and blue phosphorescent dopants. The predicted blue fluorescence of this compound suggests its potential as a blue-emitting material in fluorescent OLEDs. Its good thermal stability is also an advantage for device longevity.

Fluorescent Sensors: The sensitivity of the fluorescence of carbazole derivatives to their local environment makes them promising for sensor applications. researchgate.net While this compound itself may not be a specific sensor, its core structure can be functionalized to create sensors for various analytes. For instance, the introduction of specific binding sites could enable the detection of metal ions or anions through changes in fluorescence intensity or wavelength. nih.govnih.gov The sensitivity of its potential ICT emission to polarity could also be exploited to probe the microenvironment of complex systems.

Pharmacological Investigations and Structure Activity Relationship Sar of 9 3 4 Fluorophenoxy Propyl Carbazole Preclinical in Vitro and Select in Vivo Models

Enzyme Inhibition and Modulation Studies

Inhibition Kinetics against Specific Enzyme Targets (e.g., α-Amylase, α-Glucosidase, Dehydrosqualene Synthase, Topoisomerase II)

Despite extensive searches, no specific preclinical in vitro or in vivo studies detailing the inhibitory kinetics of 9-[3-(4-Fluorophenoxy)propyl]carbazole against α-Amylase, α-Glucosidase, Dehydrosqualene Synthase, or Topoisomerase II were found in the public domain. While research exists on the enzymatic inhibition by other carbazole (B46965) derivatives, data pertaining to this specific compound is not available.

Receptor Binding Affinities and Selectivity Profiling (e.g., Cannabinoid Receptors)

No published studies were identified that investigated the receptor binding affinities and selectivity profile of this compound for any receptor targets, including cannabinoid receptors. Therefore, no data on its binding constants (e.g., Kᵢ, Kd, IC₅₀) or selectivity for specific receptors can be provided.

Cellular Bioactivity and Mechanistic Elucidation in Preclinical Cellular Models

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

There are no available preclinical studies in the reviewed scientific literature that report on the anti-proliferative or cytotoxic effects of this compound in any cancer cell lines. Consequently, data such as IC₅₀ values for cytotoxicity or specific mechanisms of anti-proliferative action for this compound are not documented.

Antimicrobial (Antibacterial and Antifungal) Potency and Spectrum in In Vitro Assays

The scientific literature search did not yield any in vitro studies that have evaluated the antimicrobial, specifically antibacterial and antifungal, potency and spectrum of this compound. As a result, there is no information on its Minimum Inhibitory Concentration (MIC) or its effectiveness against various bacterial or fungal strains.

Anti-Inflammatory Modulation in Cellular and Animal Models

No preclinical data from cellular or animal models investigating the anti-inflammatory properties of this compound could be located. Research into its potential to modulate inflammatory pathways or its efficacy in in vivo models of inflammation has not been published.

Neuroprotective and Anti-Prion Activity in Transmissible Spongiform Encephalopathy (TSE)-Infected Cells

Transmissible spongiform encephalopathies, also known as prion diseases, are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform (PrPSc) of the cellular prion protein (PrPC). One therapeutic strategy involves inhibiting the conversion of PrPC to PrPSc. High-throughput screening of large compound libraries has been employed to identify potential inhibitors of PrPSc formation in scrapie-infected neuroblastoma cells (ScN2a). researchgate.net While a wide range of compounds, including polyphenols, phenothiazines, and antimalarial agents, have shown inhibitory activity, specific data on this compound is absent from these published screens. researchgate.net

However, the neuroprotective potential of carbazole-containing compounds has been demonstrated in other contexts. For instance, certain N-substituted carbazoles have shown protective effects in neuronal cell models of oxidative stress, a pathological process also implicated in prion diseases. nih.govnih.govcapes.gov.br These neuroprotective effects are often linked to the antioxidant properties of the carbazole scaffold. nih.gov Given that oxidative stress is a component of the neurotoxicity observed in prion diseases, it is plausible that carbazole derivatives with potent antioxidant activity could offer some level of neuroprotection in this context, though direct anti-prion activity would need to be experimentally verified.

Antioxidant Activity and Free Radical Scavenging Capabilities

Direct experimental data on the antioxidant and free radical scavenging capabilities of this compound are limited. However, the antioxidant properties of the carbazole nucleus are well-documented, suggesting that this compound likely possesses similar activities. nih.govnih.govechemcom.com The carbazole moiety, a nitrogen-containing aromatic heterocycle, can act as an electron donor, a key feature for scavenging free radicals. nih.gov

Studies on various carbazole derivatives have demonstrated their ability to scavenge free radicals in different assays, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. lmaleidykla.lt For example, certain synthetic carbazole derivatives have shown notable antioxidant activity, which is often attributed to the hydrogen-donating ability of the nitrogen atom in the carbazole ring. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for this compound can be dissected by considering the contributions of its three main components: the carbazole core, the propyl linker, and the fluorophenoxy group. While a dedicated SAR study for this specific molecule is not available, inferences can be drawn from research on the broader class of carbazole derivatives.

Contribution of the Carbazole Core to Biological Efficacy

The carbazole nucleus is a key pharmacophore that imparts a range of biological activities, including neuroprotective and antioxidant effects. echemcom.comresearchgate.net Its planar, tricyclic, and electron-rich nature allows for intercalation into DNA and interaction with various biological targets. researchgate.net The nitrogen atom within the pyrrole (B145914) ring of the carbazole is a critical feature, influencing the electronic properties and hydrogen-bonding capabilities of the molecule.

In the context of neuroprotection, the carbazole scaffold itself is considered a privileged structure. echemcom.com SAR studies on various carbazole derivatives have shown that the unsubstituted carbazole core often serves as a foundational element for activity, which is then modulated by the nature and position of its substituents. nih.gov For antioxidant activity, the carbazole ring acts as a free radical scavenger, with the nitrogen atom being a potential hydrogen donor to neutralize reactive oxygen species. nih.gov The ability of the carbazole system to delocalize electrons contributes to the stability of the resulting radical, enhancing its antioxidant potential.

Role of the Fluorophenoxypropyl Side Chain in Target Recognition

The propyl linker provides flexibility, allowing the fluorophenoxy moiety to adopt various conformations and orient itself within a binding pocket. The length of this linker is often critical for optimal interaction with a target protein. Studies on other N-substituted carbazoles have shown that the nature and length of the alkyl chain can significantly influence biological activity. nih.govresearchgate.net

The terminal fluorophenoxy group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes, including the blood-brain barrier. The phenoxy group itself can participate in π-π stacking interactions with aromatic amino acid residues in a protein target.

Impact of Substituent Position and Electronic Nature on Activity

The position and electronic nature of substituents on both the carbazole core and the phenoxy ring are crucial determinants of biological activity.

On the Carbazole Ring: While the title compound is unsubstituted on the carbazole rings, SAR studies of related compounds show that substitution at positions C-3 and C-6 can significantly impact neuroprotective activity. For instance, the introduction of bulky or electron-donating groups at these positions has been shown to enhance neuroprotective effects in some series of carbazole derivatives. nih.gov

On the Phenoxy Ring: The fluorine atom at the para-position (C-4) of the phenoxy ring has specific electronic and steric effects. Fluorine is a highly electronegative atom, which can influence the electronic distribution of the entire side chain. It can also participate in hydrogen bonding with suitable donor groups on a biological target. The presence of a halogen, such as fluorine, can also impact the metabolic stability and pharmacokinetic profile of the compound. The position of the substituent on the phenyl ring is known to be critical; for instance, moving a substituent from the para- to the meta- or ortho-position can drastically alter binding affinity and efficacy.

Interactive Data Table: SAR of Related Carbazole Derivatives

Compound/SeriesSubstitution PatternObserved Biological ActivityReference
N-substituted carbazolesBulky groups at N-positionSignificant neuroprotective activity nih.gov
2-phenyl-9-(p-tolyl)-9H-carbazolePhenyl at C-2, tolyl at N-9Considerable neuroprotective ability nih.gov
Halogenated carbazolesIodo-substitution at C-3Weak antioxidant activity lmaleidykla.lt
Alkylated carbazolesTert-butyl groups at C-3 and C-6Increased antioxidant effect in lubricating oil nih.gov

Computational Chemistry and Molecular Modeling Studies of 9 3 4 Fluorophenoxy Propyl Carbazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For carbazole (B46965) derivatives, DFT studies are employed to optimize molecular geometries, calculate electronic properties, and predict sites of reactivity.

In studies of related carbazole derivatives, DFT calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized structures in the gas phase. nih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

A key aspect of these calculations is the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For instance, a DFT conformational analysis was conducted on the carbazole-containing fragment of carvedilol, a molecule with structural similarities to 9-[3-(4-Fluorophenoxy)propyl]carbazole. researchgate.net This study computed the potential energy hypersurface in various solvents to understand conformational stability, which is influenced by intramolecular hydrogen bonding. researchgate.net

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying electrophilic and nucleophilic sites. This information is invaluable for predicting how the molecule might interact with biological targets or other reagents.

Table 1: Illustrative Electronic Properties of a Carbazole Derivative from DFT Calculations

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: The data in this table is illustrative and based on typical values found in computational studies of similar carbazole derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complex Dynamics

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound and in studying the stability of their complexes with biological macromolecules.

The propyl chain connecting the carbazole and fluorophenoxy moieties allows for considerable conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers that are likely to be prevalent in solution or at a biological target's binding site. A study on a fragment of carvedilol, for example, identified 19 stable conformers in a vacuum. researchgate.net

When a carbazole derivative is docked into a protein's active site, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the protein-ligand complex in a solvent environment, researchers can observe how the ligand and protein atoms move and interact over time. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds to quantify key interactions. For example, MD simulations have been used to confirm the stability of ligand-receptor complexes of carbazole derivatives designed as topoisomerase II inhibitors. nih.gov

Molecular Docking Studies for Ligand-Target Binding Mode Prediction and Affinity Estimation

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.gov This method is crucial in structure-based drug design for identifying potential biological targets and for predicting the binding affinity of a compound.

For carbazole derivatives, which are known to exhibit a range of biological activities including anticancer and antioxidant effects, molecular docking studies can elucidate their mechanism of action. researchgate.netresearchgate.net For instance, in a study on newly synthesized carbazole derivatives, molecular docking was used to predict their interactions with targets like xanthine (B1682287) oxidase (XDH) and peroxisome proliferator-activated receptor gamma (PPARG). nih.gov The results of these studies are often presented in terms of a docking score or binding energy, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more favorable interaction.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. For example, a docking study might show the carbazole ring of a derivative fitting into a hydrophobic pocket, while the fluorophenoxy group forms specific interactions with polar residues.

Table 2: Illustrative Molecular Docking Results for a Carbazole Derivative against Different Protein Targets

Protein TargetPDB IDBinding Energy (kcal/mol)Inhibition Constant (µM)Key Interacting Residues
Xanthine Oxidase3UNI-11.30.005PHE914, GLU802, ARG880
PPAR Gamma3VSO-9.80.045SER289, HIS449, TYR473
Topoisomerase II2RGR-9.20.120ASP555, LYS558, ARG489

Note: The data in this table is illustrative and based on findings from studies on various carbazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds.

To develop a QSAR model for carbazole derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Future Perspectives and Research Trajectories for N Substituted Carbazole Derivatives

Development of Next-Generation Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives has evolved significantly from classical methods. The future of N-substituted carbazole synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies that allow for precise control over regioselectivity and stereoselectivity.

Key Future Directions:

Catalyst-Mediated C-H Activation/Functionalization: Future synthetic strategies will increasingly rely on transition-metal-catalyzed C-H bond activation. This approach allows for the direct introduction of functional groups onto the carbazole core without the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. Palladium-catalyzed tandem reactions, for instance, have already shown promise in constructing carbazoles through a sequence of intermolecular amination and intramolecular direct arylation. researchgate.netnih.gov

Lewis Acid-Catalyzed Cascade Reactions: Lewis acid-mediated processes that enable a series of bond-forming events in a single pot are becoming more prevalent. researchgate.net These cascade reactions are highly efficient for constructing complex carbazole frameworks from simple precursors. researchgate.net Future work will likely focus on discovering new Lewis acid systems and expanding the scope of these cascade transformations. researchgate.net

Photoredox Catalysis and Electrochemistry: The use of visible light-driven photoredox catalysis and electrochemical methods represents a green and sustainable frontier for carbazole synthesis. acs.org These methods allow for reactions to occur under mild conditions, often at room temperature, and can provide access to unique reactivity patterns that are not achievable through traditional thermal methods. acs.org

Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms will be crucial for the rapid and efficient production of large libraries of N-substituted carbazole derivatives. This will accelerate the drug discovery process by enabling high-throughput screening of compounds with diverse functionalities.

Recent advancements have focused on catalyst-mediated annulation and cyclization reactions to build the carbazole nucleus. researchgate.net The table below summarizes some of the modern synthetic approaches being explored.

Table 1: Emerging Synthetic Methodologies for Carbazole Derivatives

Methodology Catalyst/Reagent Example Key Advantages
C-H Activation Palladium(II) Acetate / Copper(II) Acetate High atom economy, regioselectivity. researchgate.netnih.gov
Cascade Annulation Lewis Acids (e.g., BF₃·OEt₂) One-pot synthesis, complexity generation. researchgate.net
Tandem Reactions Magnetically recoverable palladium nanocatalyst Reduced reaction times, eco-friendly. researchgate.net
Dehydrogenative Cyclization Iridium/Copper cocatalyst Use of air as a terminal oxidant. researchgate.net

Discovery of Novel Biological Targets and Therapeutic Applications

N-substituted carbazoles are well-known for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govresearchgate.netnih.gov Future research is aimed at identifying novel biological targets and expanding their therapeutic applications to address unmet medical needs. mdpi.com

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions, which have traditionally been considered "undruggable." The rigid carbazole scaffold is an ideal platform for designing molecules that can modulate these interactions. Future research will focus on developing carbazole derivatives that can inhibit key PPIs in cancer and other diseases.

Kinase and Enzyme Inhibition: Carbazoles have shown significant potential as inhibitors of various kinases and enzymes. ijpsjournal.com For example, N-substituted pyrrolocarbazoles are potent inhibitors of pim-kinase, a target in cancer therapy. nih.gov Future work will involve screening carbazole libraries against a wider range of kinases and enzymes implicated in diseases like Alzheimer's, diabetes, and inflammatory disorders. mdpi.comijrpc.com Computational methods, such as molecular docking, will play a crucial role in identifying and optimizing these inhibitors. biorxiv.org

Modulators of Transcription Factors: Transcription factors, such as Signal Transducer and Activator of Transcription (STAT) proteins, are critical regulators of gene expression and are often dysregulated in cancer. nih.gov Carbazole derivatives are being investigated as inhibitors of STAT3, a key oncogenic transcription factor. mdpi.com The development of next-generation STAT inhibitors with improved potency and selectivity is a major future goal.

Antiviral and Antiparasitic Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Carbazole derivatives have shown promise against a range of viruses, including HIV and Hepatitis C virus, as well as parasites responsible for diseases like malaria. ijrpc.comnih.gov Future efforts will concentrate on optimizing these compounds to create new classes of antiviral and antiparasitic drugs. mdpi.comnih.gov

Table 2: Selected Biological Targets and Therapeutic Potential of N-Substituted Carbazole Derivatives

Biological Target Therapeutic Area Example/Finding
Pim-kinases Oncology N-substituted pyrrolocarbazoles show potent inhibition and antiproliferative activity against various cancer cell lines. nih.gov
STAT3 Protein Oncology, Inflammation Carbazoles can downregulate STAT proteins, affecting tumor growth and inflammation pathways. mdpi.com
Dihydrofolate Reductase (DHFR) Infectious Diseases Acid-functionalized carbazoles show favorable binding to bacterial DHFR, indicating antibacterial potential. biorxiv.org
α-glucosidase Diabetes Fused carbazole-imidazoles have been screened as potent α-glucosidase inhibitors. ijrpc.com
Human Serotonin Transporter (hSERT) Neurological Disorders Carbazole analogues show potential as competitive and allosteric inhibitors of hSERT.

Exploration of Materials Science Applications beyond Optoelectronics

While N-substituted carbazoles are well-established in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs), their unique properties are paving the way for applications in other areas of materials science. researchgate.netmdpi.com

Organic Solar Cells (OSCs): Carbazole derivatives are being explored as components in dye-sensitized solar cells (DSSCs) and other organic photovoltaics. nih.gov Their high hole-transport capability and thermal stability make them excellent candidates for hole-transport materials (HTMs), offering a potential alternative to more expensive materials. mdpi.com Future research will focus on designing novel carbazole-based dyes and HTMs to improve the efficiency and stability of OSCs.

Chemical Sensors: The fluorescent properties of carbazole derivatives make them suitable for the development of chemical sensors. nih.gov Researchers are designing carbazole-based probes that can selectively detect specific ions (e.g., Cu²⁺) or molecules through changes in their fluorescence emission. ijpsjournal.com This opens up possibilities for their use in environmental monitoring and biomedical diagnostics.

Semiconducting Polymers: The ability to polymerize carbazole units allows for the creation of semiconducting polymers with tunable electronic properties. acs.org These materials are being investigated for applications in organic field-effect transistors (OFETs), memory devices, and thermoelectric generators. Future work will aim to control the polymer architecture to optimize charge transport and device performance.

Photorefractive Materials: Carbazole-based materials have shown photorefractive properties, which are useful for applications in holographic data storage and optical image processing. The development of new carbazole-containing polymers with enhanced photorefractive performance is an active area of research. researchgate.net

Integration of Carbazole Derivatives with Advanced Delivery Systems and Nanotechnology

The convergence of nanotechnology and materials science offers exciting new possibilities for the application of N-substituted carbazoles, particularly in medicine. researchgate.net

Targeted Drug Delivery: To enhance the therapeutic efficacy and reduce the side effects of carbazole-based drugs, researchers are developing advanced drug delivery systems. mdpi.com This includes the use of magnetic molecularly imprinted polymers (MMIPs) that can release a carbazole derivative in a controlled manner at a specific target site, such as a tumor. researchgate.netmdpi.com

Nanoparticles for Theranostics: Carbazole derivatives are being incorporated into nanoparticles to create "theranostic" agents—materials that can both diagnose and treat diseases. mdpi.com For example, carbazole-based aggregation-induced emission luminogens (AIEgens) can be formulated into nanoparticles for targeted imaging and photodynamic therapy of cancer.

Bioimaging and Probes: The intrinsic fluorescence of many carbazole derivatives makes them ideal candidates for use as bioimaging agents. When integrated into nanocarriers, they can be used to track the delivery of drugs, visualize cellular processes, and diagnose diseases at an early stage.

Smart Materials: The combination of carbazoles with responsive polymers or nanoparticles could lead to the development of "smart" materials that can change their properties in response to specific stimuli (e.g., pH, temperature, light). These materials could have applications in controlled release systems, self-healing materials, and adaptive electronics.

The future of N-substituted carbazole derivatives is bright, with ongoing research poised to unlock their full potential. From the synthesis of novel structures with unprecedented efficiency to their application in cutting-edge technologies and therapies, these versatile compounds will undoubtedly continue to be a major focus of scientific innovation.

Q & A

Basic Question: What are the standard synthetic routes for 9-[3-(4-Fluorophenoxy)propyl]carbazole?

Methodological Answer:
The compound is typically synthesized via Williamson ether synthesis and N-alkylation reactions . For example, the fluorophenoxy propyl side chain can be introduced by reacting 4-fluorophenol with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by coupling with carbazole via N-alkylation using a phase-transfer catalyst. Purification involves sequential washing with 5% NaOH, extraction with ether, and silica gel column chromatography to isolate the final product (yield: ~65–75%) .

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates compared to non-polar solvents.
  • Catalyst choice : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems.
  • Temperature control : Maintaining 60–80°C during N-alkylation minimizes side reactions.
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves co-eluting impurities. Validate purity via HPLC (retention time comparison) and NMR (integration of aromatic protons) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., carbazole protons at δ 8.1–8.3 ppm; fluorophenoxy aromatic protons at δ 6.8–7.1 ppm).
  • FT-IR : Identify ether (C-O-C stretch at ~1250 cm⁻¹) and C-F bonds (1090–1120 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction provides precise bond angles and torsion angles. For example:

  • The C2–C1–N1 bond angle (129.2°) in carbazole derivatives indicates steric strain from the fluorophenoxy side chain.
  • Dihedral angles between carbazole and fluorophenoxy planes (e.g., 45–60°) suggest restricted rotation, impacting photophysical properties. Use software like CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .

Basic Question: What are the key challenges in analyzing conflicting spectroscopic data for this compound?

Methodological Answer:
Common discrepancies include:

  • Overlapping NMR peaks : Use 2D-COSY or HSQC to resolve coupling between aromatic protons.
  • Fluorine coupling in ¹H NMR : Decouple ¹⁹F or use DEPT-Q NMR for clarity.
  • Mass spectrometry adducts : Compare ESI+ and MALDI-TOF spectra to distinguish [M+Na]⁺ vs. [M+H]⁺ .

Advanced Question: How can computational modeling predict the photophysical behavior of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate HOMO-LUMO gaps (correlated with fluorescence emission).
  • TD-DFT : Simulate UV-Vis spectra by modeling electronic transitions (e.g., π→π* in carbazole). Validate experimentally using fluorescence quenching studies with rare-earth cations (e.g., Eu³⁺) .

Basic Question: What experimental designs are recommended for studying biological activity?

Methodological Answer:

  • In vitro assays : Screen for kinase inhibition using ATP-binding assays (IC₅₀ determination).
  • Control groups : Include carbazole and fluorophenoxy analogs to isolate the role of the propyl linker.
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .

Advanced Question: How can researchers address solubility issues in bioactivity studies?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro assays; confirm stability via LC-MS.
  • Micellar encapsulation : Employ Pluronic F-127 to enhance aqueous dispersion.
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) for gradual release .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate vapor inhalation.
  • Waste disposal : Neutralize reaction mixtures with 10% HCl before discarding .

Advanced Question: How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Light exposure : Use amber vials to prevent photodegradation (validate via UV-Vis peak shifts).
  • Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.